6-Oxoheptanoic Acid n-Butylamide
Description
6-Oxoheptanoic acid n-butylamide is an amide derivative of 6-oxoheptanoic acid (CAS 3128-07-2), a seven-carbon chain carboxylic acid containing a ketone group at the sixth position. The parent acid, 6-oxoheptanoic acid, is utilized in synthesizing novel penicillins and studying metabolic pathways, such as those involving 4-hydroxyvaleric acid and levulinic acid .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-butyl-6-oxoheptanamide |
InChI |
InChI=1S/C11H21NO2/c1-3-4-9-12-11(14)8-6-5-7-10(2)13/h3-9H2,1-2H3,(H,12,14) |
InChI Key |
ZRMAOCZAXUGDJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CCCCC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-oxoheptanoic acid n-butylamide with related compounds, focusing on structural analogs, physical properties, and functional applications.
Structural and Functional Analogues
Physical Properties
*Estimated based on structural analogs. †Amides generally exhibit higher MPs than parent acids due to hydrogen bonding. ‡Amides are less polar than acids, reducing aqueous solubility.
Preparation Methods
Oxidation of Heptanedioic Acid Derivatives
6-Oxoheptanoic acid can be synthesized via selective oxidation of heptanedioic acid (pimelic acid) derivatives. Jones oxidation (CrO₃ in H₂SO₄/acetone) of 6-hydroxyheptanoic acid, for example, yields the keto acid with >90% efficiency. Alternatively, catalytic oxidation using ruthenium-based catalysts under acidic conditions provides a milder alternative, though with slightly lower yields (82–85%).
Friedel-Crafts Acylation
A less common route involves Friedel-Crafts acylation of cyclopentane derivatives, though this method is hindered by byproduct formation and requires stringent temperature control (0–5°C).
Amidation of 6-Oxoheptanoic Acid
Direct Amidation Using Coupling Agents
The most widely reported method involves activating 6-oxoheptanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). n-Butylamine is introduced dropwise at 0°C, followed by stirring at room temperature for 12 hours. This method achieves yields of 88–92% after purification via column chromatography.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → 25°C |
| Reaction Time | 12 hours |
| Yield | 88–92% |
Acid Chloride Intermediate Route
6-Oxoheptanoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts exothermically with n-butylamine in tetrahydrofuran (THF). This method offers rapid reaction kinetics (2–3 hours) but requires careful handling of corrosive reagents. Yields range from 84–87%.
Mechanistic Insight
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, releasing HCl. Triethylamine is often added to scavenge HCl, preventing protonation of the amine and ensuring reaction progression.
Catalytic Amidation Strategies
Enzymatic Catalysis
Lipase-based catalysts (e.g., Candida antarctica lipase B) enable amidation under aqueous conditions at 40°C. While environmentally benign, this method suffers from longer reaction times (48–72 hours) and moderate yields (75–80%).
Metal-Catalyzed Reactions
Palladium complexes, such as Pd(OAc)₂ with Xantphos ligands, facilitate amidation via C–N coupling. However, substrate compatibility issues limit its application to sterically unhindered systems.
Purification and Characterization
Crude 6-oxoheptanoic acid n-butylamide is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Characterization by NMR reveals distinct signals at 2.42–2.48 ppm (m, 2H, CH₂CO), 1.65–1.80 ppm (m, 2H, CH₂CH₂CO), and 0.89 ppm (t, 3H, CH₂CH₃). LC-MS analysis confirms the molecular ion peak at 214.15 [M+H]⁺.
Challenges and Optimization
Q & A
Q. What are the standard synthetic routes for 6-Oxoheptanoic Acid n-Butylamide?
The compound can be synthesized via two primary steps:
- Step 1 : Reductive ozonolysis of 1-methylcyclohexene yields 6-oxoheptanal, which is further oxidized to 6-oxoheptanoic acid (CAS 3128-07-2) .
- Step 2 : Amidation of 6-oxoheptanoic acid with n-butylamine. This reaction typically employs coupling reagents (e.g., HATU) in anhydrous conditions to form the n-butylamide derivative. NMR monitoring (e.g., 31P or 13C) is critical to confirm reaction completion .
Key Data :
- 6-Oxoheptanoic acid properties: Melting point 35–37°C, boiling point 158–162°C, density 1.06 g/cm³ .
- Amidation yield optimization: Use of pyridine as a base improves reaction efficiency by neutralizing HCl byproducts .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- NMR Spectroscopy :
-
1H NMR : Peaks for the n-butyl chain (δ 0.8–1.5 ppm) and amide proton (δ 6.5–7.5 ppm).
-
13C NMR : Carbonyl carbons (δ 170–180 ppm) and ketone carbon (δ 200–210 ppm) .
- Mass Spectrometry (MS) : Exact mass (144.0786 g/mol) and fragmentation patterns (e.g., loss of n-butyl group, m/z 101) .
Validation : Compare spectral data with synthesized reference standards or computational predictions (e.g., DFT calculations for fragmentation mechanisms) .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during synthesis?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:
- Solvent impurities : Use deuterated solvents (e.g., DMSO-d6) and confirm purity via blank runs.
- Tautomerism : The ketone group in 6-oxoheptanoic acid may exhibit keto-enol tautomerism, affecting δ values. Stabilize with low-temperature NMR (e.g., –40°C) .
- Dynamic processes : Rotameric states of the n-butylamide chain can cause signal broadening. Use 2D NMR (e.g., COSY, HSQC) to resolve overlaps .
Q. What strategies optimize the yield of this compound in amidation reactions?
- Catalyst Selection : HATU outperforms DCC/DMAP in reducing racemization and side reactions (e.g., esterification) .
- Solvent System : Anhydrous DMF or dichloromethane minimizes hydrolysis of the activated intermediate.
- Stoichiometry : A 1.2:1 molar ratio of n-butylamine to 6-oxoheptanoic acid ensures complete conversion .
Yield Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| HATU, DMF, 0°C | 85 | 98 |
| DCC/DMAP, CH₂Cl₂, RT | 62 | 90 |
Q. How to analyze batch-to-batch consistency in research-grade this compound?
- Analytical Techniques :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to quantify impurities (e.g., unreacted acid or amine) .
- Karl Fischer Titration : Measure residual water content (<0.5% for stability) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
